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(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone

Hydrogen Bond Acceptor Kinase Hinge Binding Physicochemical Comparison

(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone (CAS 2034339-67-6, molecular formula C17H16N6O2, MW 336.35 g/mol, catalog number EVT-3035690) is a synthetic small molecule characterized by a unique tripartite architecture: a 1,2,3-triazole ring bearing a 4-phenoxymethyl substituent, linked via N1 to an azetidine ring that is in turn N-acylated with a pyrazine-2-carbonyl group. This compound belongs to the broader class of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives, a scaffold validated across multiple therapeutic target classes including xanthine oxidase inhibition, antimicrobial activity, and kinase modulation.

Molecular Formula C17H16N6O2
Molecular Weight 336.355
CAS No. 2034339-67-6
Cat. No. B2898616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone
CAS2034339-67-6
Molecular FormulaC17H16N6O2
Molecular Weight336.355
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC=CN=C2)N3C=C(N=N3)COC4=CC=CC=C4
InChIInChI=1S/C17H16N6O2/c24-17(16-8-18-6-7-19-16)22-10-14(11-22)23-9-13(20-21-23)12-25-15-4-2-1-3-5-15/h1-9,14H,10-12H2
InChIKeyMKKGYBGQQXOSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone (CAS 2034339-67-6): Structural Identity and Compound Class


(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone (CAS 2034339-67-6, molecular formula C17H16N6O2, MW 336.35 g/mol, catalog number EVT-3035690) is a synthetic small molecule characterized by a unique tripartite architecture: a 1,2,3-triazole ring bearing a 4-phenoxymethyl substituent, linked via N1 to an azetidine ring that is in turn N-acylated with a pyrazine-2-carbonyl group . This compound belongs to the broader class of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives, a scaffold validated across multiple therapeutic target classes including xanthine oxidase inhibition, antimicrobial activity, and kinase modulation [1]. To date, no peer-reviewed primary research article or granted patent has reported target-specific biological activity data for this exact compound; it is commercially available exclusively as a research-grade screening tool for exploratory biochemical and pharmacological studies .

Why Generic Substitution Fails for (3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone


Compounds sharing the 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine core but differing in the carbonyl substituent cannot be assumed interchangeable. The pyrazine-2-carbonyl moiety introduces two aromatic nitrogen atoms capable of serving as hydrogen-bond acceptors with distinct geometry and electron density relative to the furan-3-yl (XLogP3 = 1.2, 1 HBA site), pyridin-2-yl (1 HBA site), or phenylthiazol-4-yl (1 HBA site, significantly higher lipophilicity) analogs [1]. In kinase inhibitor design, pyrazine nitrogen atoms are frequently exploited as hinge-region hydrogen-bond acceptors, a binding interaction geometrically inaccessible to furan or phenylthiazole replacements [2]. Furthermore, the azetidine ring confers documented advantages in metabolic stability over larger saturated heterocycles such as piperidine or pyrrolidine [3]. Substituting any of these three structural modules—the pyrazine, the azetidine linker, or the phenoxymethyl triazole—alters the hydrogen-bonding capacity, lipophilicity, and three-dimensional presentation of pharmacophoric elements, potentially abolishing target engagement or ADME performance [4].

Product-Specific Quantitative Evidence Guide for (3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone (CAS 2034339-67-6)


Pyrazine-2-carbonyl vs. Furan-3-yl Carbonyl: Hydrogen Bond Acceptor Topology Differentiation

The pyrazine-2-carbonyl substituent of the target compound provides two aromatic nitrogen hydrogen-bond acceptor (HBA) sites with a 1,4-diazine geometry, enabling simultaneous bidentate hydrogen-bonding interactions with protein backbone or side-chain residues, a binding mode exploited extensively in kinase hinge-region recognition [1]. In contrast, the furan-3-yl carbonyl analog (CAS 2034340-97-9, PubChem CID 91629934) possesses only one ether oxygen HBA site with divergent spatial orientation, precluding the bidentate interaction geometry [2]. This difference cannot be compensated by adjusting assay conditions and represents a fundamental alteration of molecular recognition capacity.

Hydrogen Bond Acceptor Kinase Hinge Binding Physicochemical Comparison

Azetidine Linker: Metabolic Stability Advantages Over Piperidine and Pyrrolidine Isosteres

The azetidine ring in the target compound confers documented metabolic stability advantages over the more common piperidine and pyrrolidine isosteres. Azetidine incorporation has been shown to reduce oxidative metabolism by cytochrome P450 enzymes due to increased ring strain and altered electronic properties, contributing to improved pharmacokinetic profiles across multiple drug discovery programs [1]. Several FDA-approved drugs (baricitinib, cobimetinib, sarolaner, azelnidipine) specifically exploit the azetidine motif for enhanced metabolic stability [1]. Analogs replacing azetidine with piperidine or pyrrolidine in the same scaffold would be expected to exhibit higher intrinsic clearance and shorter half-life, though direct comparative data for this specific scaffold are not available [2].

Metabolic Stability Azetidine ADME Optimization

4-(Phenoxymethyl)-1,2,3-triazole Pharmacophore: Validated Xanthine Oxidase Inhibitory Activity

The 4-(phenoxymethyl)-1H-1,2,3-triazole moiety present in the target compound has been validated as a productive pharmacophore for xanthine oxidase (XO) inhibition. In a systematic SAR study, Zhang et al. demonstrated that 4-(phenoxymethyl)-1H-1,2,3-triazole derivative 9m inhibited XO with an IC50 of 0.70 μM, representing a ~14-fold potency improvement over the clinical standard allopurinol (IC50 ~9.8 μM) under identical assay conditions [1]. Compound 9m also displayed favorable ligand efficiency (LE = 0.33) and lipophilic ligand efficiency (LLE = 3.41), and demonstrated in vivo hypouricemic efficacy in a hyperuricemic rat model [1]. While the target compound (CAS 2034339-67-6) was not directly tested in this study, it shares the identical phenoxymethyl-triazole pharmacophore, with differentiation arising solely from the distal azetidine-pyrazine portion [2].

Xanthine Oxidase Inhibition Phenoxymethyl Triazole Structure-Activity Relationship

Pyrazine-Azetidine Scaffolds in Antimycobacterial Activity: Class-Level Validation

Pyrazine-containing azetidine derivatives have demonstrated antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis, establishing this scaffold as relevant for anti-TB drug discovery. Bonde et al. synthesized and screened a series of azetidine-pyrazine hybrid compounds, identifying several analogs (compounds 28, 37, 43, and 51) with promising antimycobacterial activity [1]. While the specific substitution pattern of the target compound (triazole-linked phenoxymethyl at the azetidine 3-position) differs from the 2-oxoazetidine scaffold in the published series, this work validates the general capacity of pyrazine-azetidine conjugates to engage mycobacterial targets [1]. The target compound extends this scaffold by incorporating a 1,2,3-triazole moiety accessible via click chemistry, enabling modular derivatization for SAR exploration .

Antimycobacterial Activity Pyrazine-Azetidine Mycobacterium tuberculosis

Absence of Hydrogen Bond Donors: Predicted Membrane Permeability Advantage

The target compound (C17H16N6O2) possesses zero hydrogen bond donors (HBD = 0), a key physicochemical attribute associated with enhanced passive membrane permeability. Among close structural analogs, the pyridin-2-yl, furan-3-yl, and tetrahydrofuran-3-yl carbonyl variants also share HBD = 0, but the phenylthiazol-4-yl analog (C22H20N6O2, MW 400.44) introduces substantially higher molecular weight and lipophilicity, predicting reduced ligand efficiency [1]. Within the broader 4-(phenoxymethyl)-1H-1,2,3-triazole class, the most optimized XO inhibitor (compound 9m) achieved favorable LE (0.33) and LLE (3.41) values [2]. The target compound's intermediate MW (336.35) and HBD = 0 profile position it favorably on key drug-likeness metrics compared to both smaller (furan: MW 324.33) and larger (phenylthiazole: MW 400.44) analogs [1].

Membrane Permeability Physicochemical Properties Drug-Likeness

Click Chemistry-Derived Triazole: Synthetic Tractability and Modular Derivatization Potential

The 1,2,3-triazole ring in the target compound is assembled via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship click chemistry reaction that proceeds with near-quantitative yield, complete regioselectivity, and tolerance of diverse functional groups . This synthetic strategy enables facile modular derivatization: the phenoxymethyl group can be systematically varied at the alkyne stage, while the azetidine-pyrazine portion is introduced through the azide component . In contrast, 1,2,4-triazole analogs require different synthetic routes with less predictable regiochemical outcomes. The triazole ring itself serves as a metabolically stable amide bond bioisostere with enhanced resistance to hydrolysis compared to conventional amide-linked compounds [1].

Click Chemistry 1,2,3-Triazole Synthesis Modular SAR

(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone (CAS 2034339-67-6): Best Research and Industrial Application Scenarios


Kinase Inhibitor Screening Libraries Requiring Bidentate Hinge-Binding Capacity

The pyrazine-2-carbonyl group provides two geometrically positioned nitrogen H-bond acceptors capable of bidentate hinge-region binding, a structural feature exploited by multiple approved kinase inhibitors [1]. This compound should be prioritized over furan-3-yl or pyridin-2-yl analogs when screening against kinase targets where the hinge region presents two complementary H-bond donor residues (e.g., the canonical kinase hinge motif). The zero HBD count and moderate molecular weight (336.35 g/mol) further support cell permeability for intracellular kinase engagement [2].

Anti-Tuberculosis Drug Discovery Leveraging the Pyrazine-Azetidine Scaffold

The pyrazine-azetidine scaffold has demonstrated class-level antimycobacterial activity against M. tuberculosis H37Rv [3]. This compound extends that scaffold with a click-chemistry-derived triazole, enabling exploration of additional binding interactions within mycobacterial enzyme active sites. Use this compound in phenotypic or target-based anti-TB screens where pyrazine-containing agents (e.g., pyrazinamide analogs) have shown historical efficacy [3].

Xanthine Oxidase Inhibitor Lead Optimization via Scaffold Hopping

The 4-(phenoxymethyl)-1H-1,2,3-triazole core has been validated as a productive XO inhibitory pharmacophore, with lead compound 9m achieving IC50 = 0.70 μM (14-fold more potent than allopurinol) [4]. This compound serves as a scaffold-hopping starting point: the azetidine-pyrazine extension may engage XO subsites not addressed by the original lead series, potentially improving potency, isoform selectivity, or pharmacokinetic properties while retaining the validated phenoxymethyl-triazole binding element [4].

Modular SAR Library Construction via Click Chemistry Derivatization

The compound's synthetic route exploits CuAAC click chemistry for triazole formation, enabling systematic variation of the phenoxymethyl alkyne component with high efficiency and regiochemical fidelity . This makes it an ideal parent scaffold for parallel library synthesis aimed at exploring SAR across diverse biological targets. The triazole ring's documented stability against hydrolytic degradation (~106-fold more stable than amide bonds) ensures that library members maintain structural integrity during extended biochemical assays [5].

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